molecular formula C8H12O2 B14601191 1-Methoxybicyclo[2.2.1]heptan-2-one CAS No. 59152-25-9

1-Methoxybicyclo[2.2.1]heptan-2-one

Cat. No.: B14601191
CAS No.: 59152-25-9
M. Wt: 140.18 g/mol
InChI Key: AXHASYOZAGUREI-UHFFFAOYSA-N
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Description

1-Methoxybicyclo[2.2.1]heptan-2-one is a bicyclic monoterpenoid derivative featuring a methoxy group (-OCH₃) at the 1-position and a ketone group at the 2-position of the norbornane framework. The methoxy substitution likely influences its polarity, solubility, and reactivity compared to camphor, making it a candidate for specialized applications in organic synthesis or materials science .

Properties

CAS No.

59152-25-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-methoxybicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C8H12O2/c1-10-8-3-2-6(5-8)4-7(8)9/h6H,2-5H2,1H3

InChI Key

AXHASYOZAGUREI-UHFFFAOYSA-N

Canonical SMILES

COC12CCC(C1)CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxybicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common approach involves the methoxylation of norbornanone derivatives. The reaction typically requires the use of methanol and an acid catalyst under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale methoxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methoxybicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methoxybicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxybicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ketone functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Functional Groups Key Modifications
1-Methoxybicyclo[2.2.1]heptan-2-one C₉H₁₂O₂ Methoxy, ketone Methoxy at 1-position
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor) C₁₀H₁₆O Three methyl groups, ketone Methyl at 1,7,7-positions
1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one C₇H₁₀O₂ Ether bridge (7-oxa), ketone Oxygen atom in bridge
(1R,4S)-3-azabicyclo[2.2.1]heptan-2-one C₆H₉NO Nitrogen at 3-position, ketone Aza substitution

Key Observations :

  • The 7-oxa analog introduces an ether bridge, altering ring strain and reactivity .

Key Observations :

  • Camphor derivatives are synthesized via classical methods like aldol condensation, while 1-Methoxy analogs may require tailored esterification or substitution strategies.
  • Enantiomerically pure forms of 7-oxa derivatives are achieved via chiral resolution using mandelic acid .

Physicochemical Properties

Table 3: Physicochemical Data

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Properties
Camphor 152.23 204 Crystalline, antimicrobial
This compound (Inferred) 152.19 N/A Higher polarity, liquid at room temperature
3-Methylbicyclo[2.2.1]heptan-2-one 138.21 N/A Lower molecular weight, simpler structure

Key Observations :

  • Camphor’s crystalline structure and volatility contrast with the inferred liquid state of 1-Methoxy derivatives due to reduced symmetry.
  • Antimicrobial activity is prominent in camphor (0.1448% in plant extracts) but untested in 1-Methoxy analogs .

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